

Camsirubicin Clinical Trial Data: A Comparative Meta-analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Camsirubicin

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A Guide for Researchers and Drug Development Professionals

Introduction: **Camsirubicin** (formerly GPX-150) is a novel analog of doxorubicin, a widely used chemotherapeutic agent. Developed to mitigate the dose-limiting cardiotoxicity associated with doxorubicin, **camsirubicin** is under investigation for the treatment of various cancers, most notably advanced soft tissue sarcoma (ASTS). This guide provides a meta-analysis of available clinical trial data for **camsirubicin**, offering a comparison with its parent compound, doxorubicin, to inform researchers, scientists, and drug development professionals.

Efficacy Data: Camsirubicin vs. Doxorubicin in Advanced Soft Tissue Sarcoma

The following table summarizes the efficacy data from clinical trials of **camsirubicin** and doxorubicin in patients with advanced soft tissue sarcoma.

Efficacy Endpoint	Camsirubicin (Phase 1b, NCT05043649)	Doxorubicin (Historical Data)
Stable Disease (SD)	50% of evaluable patients at 12 weeks[1].	Varies across studies.
Tumor Size Reduction	Reductions of 18% and 20% observed in two patients at the 650 mg/m ² dose level after two cycles. A 21% reduction was seen in a patient at the 520 mg/m ² dose level after six cycles[2].	Response rates (tumor size reduction) range from approximately 20% to 47%[3].
Disease Control Rate	Not explicitly reported as a primary endpoint in the provided results.	Disease control rate of 71.1% in one study when combined with sintilimab[3].
Overall Response Rate	Not explicitly reported as a primary endpoint in the provided results.	Overall response rate of 20% in one retrospective study[4].

Safety Profile: A Focus on Cardiotoxicity and Common Adverse Events

A key objective in the development of **camsirubicin** is to offer a safer alternative to doxorubicin, particularly concerning cardiac health. The following table compares the safety profiles of the two drugs.

Adverse Event	Camsirubicin (Phase 1b, NCT05043649)	Doxorubicin (Historical Data)
Cardiotoxicity	No drug-related clinical cardiotoxicity observed, as measured by left ventricular ejection fraction (LVEF)[1].	Dose-dependent cardiotoxicity is a major limiting factor[5]. The recommended lifetime maximum cumulative dose is 400 to 450 mg/m ² [6].
Alopecia (Hair Loss)	71% of patients experienced no hair loss; ~14% experienced >50% hair loss[2].	Approximately 50% of patients report some amount of hair loss, with the majority experiencing >50% hair loss.
Oral Mucositis	Approximately 14% of patients experienced mild-to-severe oral mucositis[2].	Roughly 35-40% of patients experience mild-to-severe oral mucositis.
Neutropenia	Mitigated with prophylactic G-CSF (pegfilgrastim)[1][7].	A known side effect.

Experimental Protocols: Camsirubicin Phase 1b Trial (NCT05043649)

The ongoing Phase 1b clinical trial of **camsirubicin** provides a clear example of its clinical investigation.

Study Design: A Phase 1b, open-label, dose-escalation clinical study to evaluate the safety of **camsirubicin** with prophylactic pegfilgrastim in the treatment of advanced soft tissue sarcomas[8].

Patient Population: Adults (at least 18 years of age) with a histologically confirmed diagnosis of advanced unresectable or metastatic soft tissue sarcoma who are not amenable to curative treatment with surgery or radiotherapy[1]. Key inclusion criteria include measurable disease and an ECOG performance status of 0 or 1. Patients must not have received prior treatment with anthracyclines[1].

Dosing and Administration:

- **Camsirubicin** is administered via intravenous infusion at a rate of 8 mL/min on Day 1 of a 21-day cycle for 6 cycles[8].
- Dose escalation started at 265 mg/m² and increased in increments[8]. The trial has escalated to a dose of 650 mg/m²[7].
- All patients receive 6 mg of prophylactic pegfilgrastim approximately 24-96 hours after each **camsirubicin** infusion to prevent neutropenia[8].

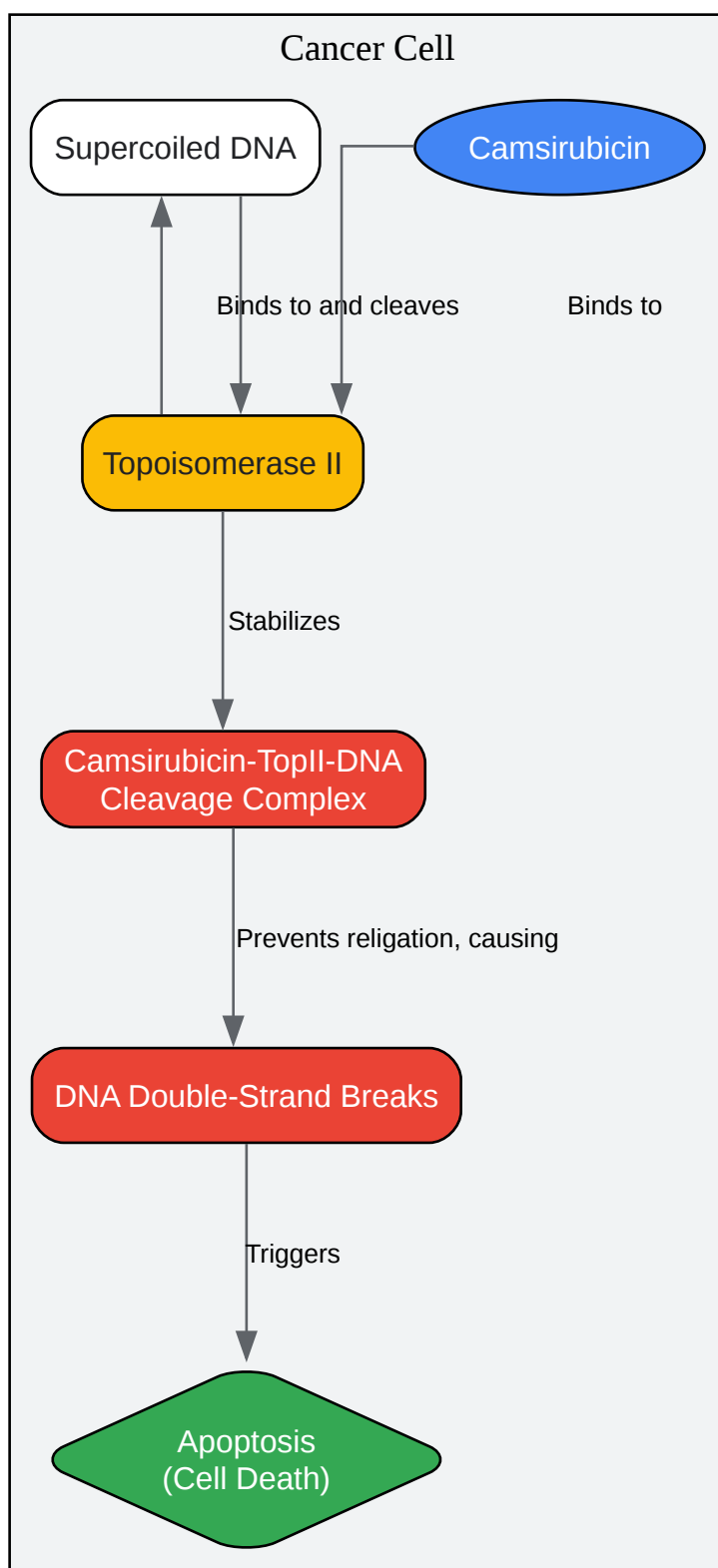
Endpoints:

- Primary Endpoint: To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of **camsirubicin** with prophylactic pegfilgrastim[8].
- Secondary Endpoints: Safety profile, Progression-Free Survival (PFS), Time to Progression (TTP), Overall Response Rate (ORR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics (PK)[8].

Visualizing the Science: Signaling Pathways and Experimental Workflows

Mechanism of Action: Topoisomerase II Inhibition

Camsirubicin, like doxorubicin, functions as a topoisomerase II inhibitor. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, **camsirubicin** induces DNA double-strand breaks, leading to apoptosis in rapidly dividing cancer cells[9][10][11].

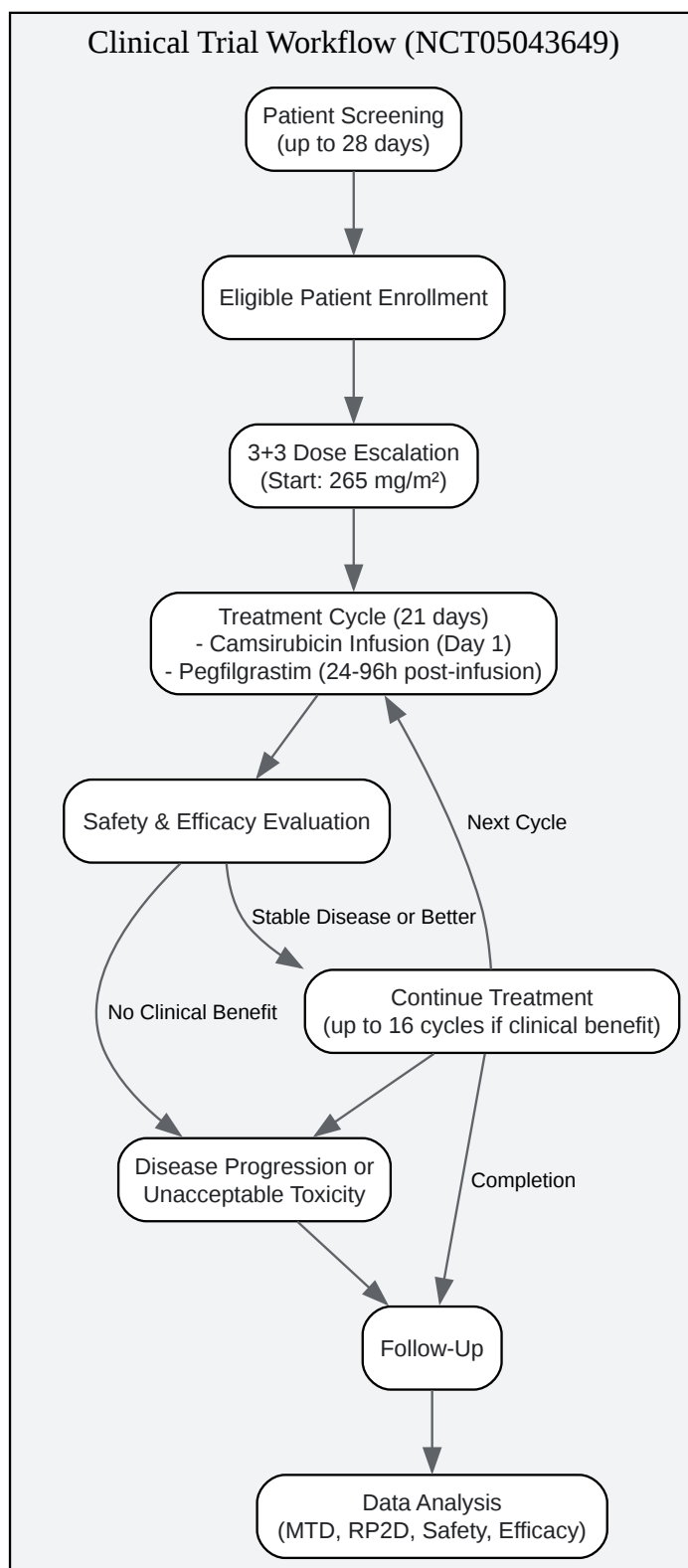


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Caption: **Camsirubicin's** mechanism of action as a Topoisomerase II inhibitor.

Camsirubicin Phase 1b Clinical Trial Workflow

The following diagram illustrates the workflow of the NCT05043649 clinical trial, from patient screening to data analysis.



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Caption: Workflow of the **Camsirubicin** Phase 1b dose-escalation trial.

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- To cite this document: BenchChem. [Camsirubicin Clinical Trial Data: A Comparative Meta-analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606462#meta-analysis-of-camsirubicin-clinical-trial-data]

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